molecular formula C11H12N4O B11891224 6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B11891224
M. Wt: 216.24 g/mol
InChI Key: PXXCTAHOJZNFSP-UHFFFAOYSA-N
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Description

6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms. The presence of functional groups such as isopropyl, methyl, oxo, and carbonitrile further enhances its chemical reactivity and potential utility.

Preparation Methods

The synthesis of 6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the Biginelli-type reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and an urea or thiourea. In this case, the reaction of aminopyrazole with dicarbonyl components without the participation of an aldehyde can lead to the formation of pyrazolo[1,5-a]pyrimidines . The reaction typically requires no catalysts and proceeds in boiling dimethylformamide (DMF) to give the desired product in good yields .

Chemical Reactions Analysis

6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be replaced with other groups.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of c-AMP phosphodiesterase, thereby modulating intracellular levels of cyclic AMP and affecting various cellular processes . Additionally, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and growth . The compound’s ability to mimic purine analogs allows it to interfere with nucleic acid metabolism and other biochemical pathways.

Comparison with Similar Compounds

6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

5-methyl-7-oxo-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C11H12N4O/c1-6(2)9-7(3)14-10-8(4-12)5-13-15(10)11(9)16/h5-6,13H,1-3H3

InChI Key

PXXCTAHOJZNFSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C(=CN2)C#N)C(C)C

Origin of Product

United States

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